2,3-Benzofluorene

Catalog No.
S606714
CAS No.
243-17-4
M.F
C17H12
M. Wt
216.28 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Benzofluorene

CAS Number

243-17-4

Product Name

2,3-Benzofluorene

IUPAC Name

11H-benzo[b]fluorene

Molecular Formula

C17H12

Molecular Weight

216.28 g/mol

InChI

InChI=1S/C17H12/c1-2-6-13-11-17-15(9-12(13)5-1)10-14-7-3-4-8-16(14)17/h1-9,11H,10H2

InChI Key

HAPOJKSPCGLOOD-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2C3=CC4=CC=CC=C4C=C31

Solubility

1.10e-08 M

Synonyms

11H-benzo(b)fluorene, 2,3-benzofluorene, benzo(b)fluorene

Canonical SMILES

C1C2=CC=CC=C2C3=CC4=CC=CC=C4C=C31

Environmental Monitoring

  • Standard for PAH detection: 2,3-Benzofluorene serves as a standard for detecting ambient particle-bound PAHs using real-time aerosol mass spectrometry. This technique helps scientists monitor and assess air quality by identifying and quantifying specific PAHs present in air samples [].

Chemical Characterization

  • Fluorescence analysis: Researchers have employed 2,3-Benzofluorene in a technique called three-way analysis of fluorescence excitation-emission matrices. This method helps characterize mixtures of PAHs by analyzing their unique fluorescence properties [].

Biological Applications

  • Estrogen receptor antagonist: Studies suggest that 2,3-Benzofluorene may have anti-estrogenic properties. It has been shown to inhibit estradiol-dependent reporter activity in yeast, potentially indicating its ability to block the effects of estrogen in certain biological systems []. However, further research is needed to understand its specific effects and potential applications in this area.
Origin
Significance

2,3-Benzofluorene serves as a standard for analytical techniques used to detect PAHs in environmental samples like air and soil []. Additionally, some research has explored its carcinogenic potential, although the results are inconclusive.


Molecular Structure Analysis

2,3-Benzofluorene possesses a four-ringed structure with two central benzene rings fused together and a third benzene ring attached at positions 2 and 3. This structure grants it certain aromatic properties, including stability and the ability to participate in specific chemical reactions.

Key Features:

  • Four-ringed planar structure with extended conjugation system due to overlapping p-orbitals.
  • Two central benzene rings and a third benzene ring fused at positions 2 and 3.
Notable Aspects

The extended conjugation system contributes to the aromatic character of the molecule, influencing its reactivity and stability.


Chemical Reactions Analysis

Synthesis

The synthesis of 2,3-Benzofluorene can be achieved through a two-step process:

  • Conversion of benzene to phenol using either hydrogen fluoride gas or sulfuric acid.
  • Chlorination of the phenol with chlorine gas.

Balanced Chemical Equation:

C6H6 (benzene) + HF (hydrogen fluoride) -> C6H5OH (phenol) + H2 (hydrogen gas)C6H5OH (phenol) + Cl2 (chlorine gas) -> C13H9Cl (chlorinated phenol) + HCl (hydrogen chloride)**Note:** The chlorinated phenol intermediate undergoes further rearrangements to yield 2,3-Benzofluorene.
Other Relevant Reactions

Physical And Chemical Properties Analysis

  • Molecular Formula: C17H12
  • Molecular Weight: 216.28 g/mol
  • Melting Point: Data not readily available in scientific literature.
  • Boiling Point: Data not readily available in scientific literature.
  • Solubility: Slightly soluble in organic solvents like benzene, toluene, and dichloromethane.
  • Stability: Relatively stable due to its aromatic character.

XLogP3

5.8

LogP

5.77 (LogP)

Melting Point

212.0 °C

UNII

GMO75RUY0L

Vapor Pressure

5.50e-08 mmHg

Other CAS

30777-19-6
243-17-4

Wikipedia

2,3-benzofluorene

Biological Half Life

0.41 Days

Dates

Modify: 2023-08-15

Tandem cyclizations of 1,6-enynes with arylsulfonyl chlorides by using visible-light photoredox catalysis

Guo-Bo Deng, Zhi-Qiang Wang, Jia-Dong Xia, Peng-Cheng Qian, Ren-Jie Song, Ming Hu, Lu-Bin Gong, Jin-Heng Li
PMID: 23288810   DOI: 10.1002/anie.201208380

Abstract




Palladium(0)-catalyzed cyclization of 1,6-diyn-3-yl carbonates with a nucleophilic functionality: efficient synthesis of polycyclic benzo[b]fluorene derivatives via allene intermediates

Shugao Zhu, Luling Wu, Xian Huang
PMID: 22495553   DOI: 10.1039/c2ob07148g

Abstract

We report in this paper an interesting tandem reaction involving sequential palladium(0)-catalyzed decarboxylation of diynylic carbonates, intramolecular nucleophilic cyclization and Schmittel reaction, which provides a facile method for the synthesis of a variety of polycyclic benzo[b]fluorene derivatives from easily accessible starting materials.


S(1)

A Staicu, G Rouillé, Th Henning, F Huisken, D Pouladsaz, R Scholz
PMID: 19044762   DOI: 10.1063/1.2967186

Abstract

The S(1)((1)A('))<--S(0)((1)A(')) absorption spectrum of jet-cooled 2,3-benzofluorene (Bzf) has been measured by cavity ring-down spectroscopy. The potential energy surfaces of the S(n=0,1,2) states of Bzf have been investigated with calculations based on the time-dependent density functional theory (TD-DFT). At the B3LYP/TZ level of theory, TD-DFT does not deliver a realistic difference between the excited S(1) and S(2) potential energy surfaces, a problem which can be avoided by introducing a reference geometry where this difference coincides with the observation. In this geometry, an expression for the Herzberg-Teller corrected intensities of the vibronic bands is proposed, allowing a straightforward assignment of the observed a(') modes below 900 cm(-1), including realistic calculated intensities. For vibronic bands at higher energies, the agreement between calculated and observed modes is deteriorated by substantial Dushinsky rotations and nonparabolicities of the potential energy surface S(1).


Understand the Specific Regio- and Enantioselectivity of Fluostatin Conjugation in the Post-Biosynthesis

Yuanqi Wang, Changsheng Zhang, Yi-Lei Zhao, Rosalinda Zhao, Kendall N Houk
PMID: 32466453   DOI: 10.3390/biom10060815

Abstract

Fluostatins, benzofluorene-containing aromatic polyketides in the atypical angucycline family, conjugate into dimeric and even trimeric compounds in the post-biosynthesis. The formation of the C-C bond involves a non-enzymatic stereospecific coupling reaction. In this work, the unusual regio- and enantioselectivities were rationalized by density functional theory calculations with the M06-2X (SMD, water)/6-311 + G(d,p)//6-31G(d) method. These DFT calculations reproduce the lowest energy C1-(R)-C10'-(S) coupling pathway observed in a nonenzymatic reaction. Bonding of the reactive carbon atoms (C1 and C10') of the two reactant molecules maximizes the HOMO-LUMO interactions and Fukui function involving the highest occupied molecular orbital (HOMO) of nucleophile p-QM and lowest unoccupied molecular orbital (LUMO) of electrophile FST
anion. In particular, the significant π-π stacking interactions of the low-energy pre-reaction state are retained in the lowest energy pathway for C-C coupling. The distortion/interaction-activation strain analysis indicates that the transition state (
) of the lowest energy pathway involves the highest stabilizing interactions and small distortion among all possible C-C coupling reactions. One of the two chiral centers generated in this step is lost upon aromatization of the phenol ring in the final difluostatin products. Thus, the π-π stacking interactions between the fluostatin 6-5-6 aromatic ring system play a critical role in the stereoselectivity of the nonenzymatic fluostatin conjugation.


Benzo[b]fluorenes via indanone dianion annulation: a short synthesis of prekinamycin

Vladimir B Birman, Zhufeng Zhao, Lei Guo
PMID: 17328553   DOI: 10.1021/ol0629768

Abstract

[structure: see text]. A rapid construction of benzo[b]fluorenones via reaction of 1-indanone dianions with phthalate diesters is described. Its utility is illustrated with a concise synthesis of prekinamycin.


Benzo[b]fluorene


PMID: 6586649   DOI:

Abstract




Dual fluorescence of excited state intra-molecular proton transfer of HBFO: mechanistic understanding, substituent and solvent effects

Wenjing Yang, Xuebo Chen
PMID: 24452250   DOI: 10.1039/c3cp54462a

Abstract

A combined approach of the multiconfigurational perturbation theory with the Rice-Ramsperger-Kassel-Marcus methodology has been employed to calculate the minimum potential energy profiles and the rates of excited state intra-molecular proton transfer (ESIPT) for the WOLED material molecule of HBFO and its four meta- or para-substituted compounds in gas phase, acetonitrile and cyclohexane solvents. The kinetic control for these reactions is quantitatively determined and extensively studied on the basis of the accurate potential energy surfaces when the thermodynamic factor associated with the free energy change becomes negligible in the case of the existence of a significant barrier in the ESIPT process. These computational efforts contribute to a deep understanding of the ESIPT mechanism, dual emission characteristics, kinetic controlling factor, substituent and solvent effects for these material molecules. The white light emission is generated by the establishment of dynamic equilibrium between enol and keto forms in the charge transfer excited SCT((1)ππ*) state. The performance of white light emission is quantitatively demonstrated to be mainly sensitive to the molecular tailoring approach of the electronic properties of meta- or para- substituents by the modulation of the forward/backward ESIPT rate ratio. The quality of white light emission is slightly tunable through its surrounding solvent environment. These computational results will provide a useful strategy for the molecular design of OLED and WOLED materials.


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